molecular formula C18H14BrNOS B3454178 1-(4-bromophenyl)-2-[(2-methyl-8-quinolinyl)thio]ethanone

1-(4-bromophenyl)-2-[(2-methyl-8-quinolinyl)thio]ethanone

Cat. No. B3454178
M. Wt: 372.3 g/mol
InChI Key: RPDVXNNTBYKRAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-bromophenyl)-2-[(2-methyl-8-quinolinyl)thio]ethanone, also known as BMQ, is a synthetic compound that has been studied for its potential applications in scientific research. The compound is made up of a bromophenyl group, a quinolinylthio group, and an ethanone group. It has been synthesized using a variety of methods and has been found to have interesting biochemical and physiological effects.

Scientific Research Applications

1-(4-bromophenyl)-2-[(2-methyl-8-quinolinyl)thio]ethanone has been studied for its potential applications in scientific research. It has been found to have anti-tumor, anti-inflammatory, and anti-bacterial properties. It has also been studied for its potential as a fluorescent probe for biological imaging. This compound has been found to selectively accumulate in tumor cells, making it a promising candidate for cancer imaging and therapy.

Mechanism of Action

The mechanism of action of 1-(4-bromophenyl)-2-[(2-methyl-8-quinolinyl)thio]ethanone is not fully understood. It has been found to inhibit the growth of tumor cells by inducing apoptosis and inhibiting cell proliferation. It has also been found to inhibit the production of inflammatory cytokines and to have antibacterial effects.
Biochemical and Physiological Effects:
This compound has been found to have interesting biochemical and physiological effects. It has been found to selectively accumulate in tumor cells, making it a promising candidate for cancer imaging and therapy. It has also been found to have anti-inflammatory and antibacterial properties.

Advantages and Limitations for Lab Experiments

1-(4-bromophenyl)-2-[(2-methyl-8-quinolinyl)thio]ethanone has several advantages for lab experiments. It is easy to synthesize in high yields and has been found to have interesting biochemical and physiological effects. However, there are also limitations to its use. Its mechanism of action is not fully understood, and more research is needed to fully understand its potential applications.

Future Directions

There are several future directions for 1-(4-bromophenyl)-2-[(2-methyl-8-quinolinyl)thio]ethanone research. One area of focus could be on further understanding its mechanism of action and potential applications in cancer therapy. Another area of focus could be on developing new synthetic methods for this compound that are more efficient and environmentally friendly. Additionally, this compound could be studied for its potential applications in other areas, such as anti-inflammatory and antibacterial therapy.
Conclusion:
In conclusion, this compound is a synthetic compound that has been studied for its potential applications in scientific research. It has been found to have interesting biochemical and physiological effects, including anti-tumor, anti-inflammatory, and anti-bacterial properties. While more research is needed to fully understand its potential applications, this compound shows promise as a candidate for cancer imaging and therapy.

properties

IUPAC Name

1-(4-bromophenyl)-2-(2-methylquinolin-8-yl)sulfanylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14BrNOS/c1-12-5-6-14-3-2-4-17(18(14)20-12)22-11-16(21)13-7-9-15(19)10-8-13/h2-10H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPDVXNNTBYKRAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=CC=C2SCC(=O)C3=CC=C(C=C3)Br)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14BrNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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